(5S,6S)-8-Methyl-5,6-dihydrobenzo(c)anthracene-5,6-diol
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Overview
Description
(5S,6S)-8-Methyl-5,6-dihydrobenzo©anthracene-5,6-diol is a complex organic compound characterized by its unique structure, which includes a dihydrobenzo©anthracene core with methyl and diol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6S)-8-Methyl-5,6-dihydrobenzo©anthracene-5,6-diol typically involves multi-step organic reactions. The process begins with the preparation of the benzo©anthracene core, followed by the introduction of the methyl and diol groups. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(5S,6S)-8-Methyl-5,6-dihydrobenzo©anthracene-5,6-diol undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different hydrocarbon derivatives.
Substitution: Functional groups on the benzo©anthracene core can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various hydrocarbon derivatives.
Scientific Research Applications
(5S,6S)-8-Methyl-5,6-dihydrobenzo©anthracene-5,6-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which (5S,6S)-8-Methyl-5,6-dihydrobenzo©anthracene-5,6-diol exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and inducing changes in gene expression. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5S,6S)-8-Methyl-5,6-dihydrobenzo©anthracene-5,6-diol: shares similarities with other dihydrobenzo©anthracene derivatives, such as:
Uniqueness
What sets (5S,6S)-8-Methyl-5,6-dihydrobenzo©anthracene-5,6-diol apart is its specific configuration and functional groups, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
94850-06-3 |
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Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
(5S,6S)-8-methyl-5,6-dihydrobenzo[a]anthracene-5,6-diol |
InChI |
InChI=1S/C19H16O2/c1-11-5-4-6-12-9-16-13-7-2-3-8-14(13)18(20)19(21)17(16)10-15(11)12/h2-10,18-21H,1H3/t18-,19-/m0/s1 |
InChI Key |
BMDMHMOYCWQNOR-OALUTQOASA-N |
Isomeric SMILES |
CC1=C2C=C3[C@@H]([C@H](C4=CC=CC=C4C3=CC2=CC=C1)O)O |
Canonical SMILES |
CC1=C2C=C3C(C(C4=CC=CC=C4C3=CC2=CC=C1)O)O |
Origin of Product |
United States |
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